molecular formula C18H15FN4S B287253 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287253
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: IMVCIGHZMKWCEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in different areas of research.

Wirkmechanismus

The mechanism of action of 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound has the potential to act as an inhibitor of various enzymes and receptors, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Zukünftige Richtungen

There are several future directions for the research on 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these directions include:
1. Further studies on the mechanism of action of this compound in order to fully understand its potential applications in drug development.
2. Investigation of the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation.
3. Development of new synthetic methods for the production of this compound in order to improve its yield and purity.
4. Evaluation of the potential toxicity of this compound in order to ensure its safety for use in humans.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has the potential to be used in various areas of scientific research. Its unique structure and potential applications make it an interesting candidate for further investigation. With further research, this compound could potentially lead to the development of new drugs and treatments for various diseases.

Synthesemethoden

The synthesis of 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with 2,4-dimethylphenyl hydrazine to form the intermediate compound, which is then reacted with 2-aminothiophenol to yield the final product.

Wissenschaftliche Forschungsanwendungen

The potential applications of 6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has shown promising results in various areas, including medicinal chemistry, pharmacology, and biochemistry.

Eigenschaften

Produktname

6-(2,4-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C18H15FN4S

Molekulargewicht

338.4 g/mol

IUPAC-Name

6-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4S/c1-11-3-8-15(12(2)9-11)17-22-23-16(20-21-18(23)24-17)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3

InChI-Schlüssel

IMVCIGHZMKWCEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C

Kanonische SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.